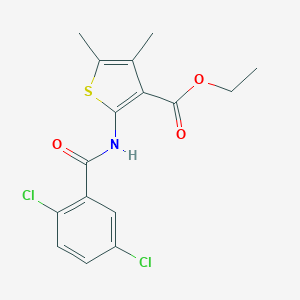

Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Molecular Structure and Crystallographic Analysis

The molecular architecture of this compound represents a sophisticated heterocyclic system incorporating multiple functional groups that contribute to its distinctive properties. The core thiophene ring system serves as the central scaffold, with substitutions at the 2-, 3-, 4-, and 5-positions creating a highly functionalized aromatic heterocycle. Based on structural analysis of related compounds, the thiophene ring maintains planarity, which is characteristic of aromatic five-membered heterocycles containing sulfur.

The 2,5-dichlorobenzamido substituent introduces significant steric and electronic effects to the molecular framework. Similar dichlorobenzamide-containing thiophene derivatives, such as methyl 3-(2,4-dichlorobenzamido)thiophene-2-carboxylate, demonstrate specific structural features including hydrogen bonding patterns and intermolecular interactions. The dichlorobenzene moiety typically adopts a conformation that minimizes steric hindrance while maximizing conjugation with the amide linkage.

Crystallographic studies of analogous compounds reveal that thiophene derivatives often exhibit polymorphism, which can significantly affect their physical properties. For instance, research on related heterocyclic systems has shown that different crystal forms can emerge under varying crystallization conditions. The presence of multiple hydrogen bond donors and acceptors in the molecule suggests the potential for extensive intermolecular hydrogen bonding networks in the solid state.

The ethyl carboxylate group at the 3-position introduces additional conformational flexibility through rotation around the C-O and C-C bonds. Comparative analysis with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate shows that carboxylate esters in thiophene systems typically adopt conformations that minimize steric interactions with adjacent substituents. The molecular geometry is further influenced by the electron-withdrawing nature of the carboxylate group, which reduces electron density on the thiophene ring and affects its reactivity patterns.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for thiophene carboxylate derivatives. Proton NMR spectra of related compounds typically show characteristic chemical shifts for thiophene protons in the aromatic region between 6.5-7.5 ppm. The dimethyl substituents on the thiophene ring are expected to appear as distinct singlets in the aliphatic region around 2.0-2.5 ppm, while the ethyl ester group would display the characteristic ethyl pattern with a triplet for the methyl group and a quartet for the methylene group.

Carbon-13 NMR spectroscopy offers detailed insights into the electronic environment of each carbon atom. The thiophene ring carbons typically resonate between 120-160 ppm, with the exact chemical shifts depending on the substitution pattern and electronic effects of the substituents. The carboxylate carbonyl carbon is expected to appear around 160-170 ppm, while the aromatic carbons of the dichlorobenzene ring would show characteristic patterns influenced by the electron-withdrawing chlorine atoms.

Infrared spectroscopy reveals fundamental vibrational modes that provide structural confirmation and purity assessment. The amide C=O stretch typically appears around 1650-1680 cm⁻¹, while the ester C=O stretch occurs at higher frequency around 1700-1750 cm⁻¹. The N-H stretch of the amide group manifests in the 3200-3400 cm⁻¹ region, and C-Cl stretches from the dichlorobenzene moiety appear in the fingerprint region below 1000 cm⁻¹.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of thiophene derivatives. Related compounds such as ethyl 2,5-dichlorothiophene-3-carboxylate with molecular weight 225.09 g/mol show typical fragmentation involving loss of ethyl groups and chlorine atoms. The expected molecular ion peak would correspond to the calculated molecular weight, with characteristic isotope patterns reflecting the presence of chlorine and sulfur atoms.

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility

Thermal analysis of thiophene carboxylate derivatives reveals distinct patterns related to their molecular structure and intermolecular interactions. Comparative data from structurally similar compounds provides valuable insights into expected thermal behavior. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate exhibits a melting point range of 90-94°C, indicating moderate intermolecular forces typical of substituted thiophene derivatives. The presence of the dichlorobenzamido group in the target compound would likely increase the melting point due to enhanced intermolecular interactions and increased molecular weight.

The melting point behavior is significantly influenced by the crystal packing arrangements and hydrogen bonding patterns. Related compounds such as ethyl 2,5-dibromothiophene-3-carboxylate demonstrate melting points in the range of 35-37°C, though the presence of the bulky dichlorobenzamido substituent would substantially modify this value. The amide functionality typically elevates melting points through hydrogen bonding interactions, while halogen substituents can participate in halogen bonding that further stabilizes crystal structures.

Solubility characteristics of thiophene carboxylates depend strongly on the balance between hydrophobic aromatic regions and polar functional groups. The ethyl carboxylate group provides some polar character, making these compounds moderately soluble in polar organic solvents such as methanol and ethanol. The dichlorobenzene moiety contributes significant hydrophobic character, likely reducing aqueous solubility while enhancing solubility in nonpolar organic solvents.

Boiling point estimation requires consideration of molecular weight, intermolecular forces, and structural features. The compound's relatively high molecular weight and potential for hydrogen bonding suggest a boiling point significantly above 200°C, though experimental determination would be necessary for precise values. Vapor pressure at room temperature is expected to be very low due to the strong intermolecular interactions and substantial molecular size.

Acid-Base Behavior and pKa Determination

The acid-base properties of this compound are governed by the interplay between electron-withdrawing and electron-donating substituents on the thiophene ring system. The amide functionality serves as the primary site for protonation under acidic conditions, while the thiophene ring itself exhibits very weak basicity due to the electron-withdrawing effects of the carboxylate and dichlorobenzamido groups.

Computational predictions and comparison with structurally related compounds suggest specific pKa values for different ionizable sites. The amide nitrogen typically exhibits very low basicity, with pKa values well below zero for protonation. This low basicity results from the delocalization of the nitrogen lone pair into the carbonyl π-system and the additional electron-withdrawing effects of the dichlorobenzene ring.

The carboxylate ester group does not directly participate in acid-base equilibria under normal conditions, but hydrolysis to the corresponding carboxylic acid would introduce a strongly acidic site. Carboxylic acids derived from electron-deficient aromatic systems typically exhibit pKa values in the range of 3-5, depending on the specific substitution pattern. The electron-withdrawing nature of the thiophene ring, particularly when substituted with halogenated aromatic groups, would tend to decrease the pKa of any resulting carboxylic acid.

The thiophene ring system itself can undergo protonation under strongly acidic conditions, though this typically requires concentrated acids and results in ring opening or other degradation reactions. The 2,5-dimethyl substitution pattern provides some electron-donating character that partially offsets the electron-withdrawing effects of the other substituents.

| Functional Group | Expected pKa Range | Chemical Behavior |

|---|---|---|

| Amide nitrogen (protonation) | < 0 | Very weak base, requires strong acids |

| Thiophene ring | Very low | Susceptible to electrophilic substitution |

| Hypothetical carboxylic acid | 3-5 | Would be moderately acidic if ester hydrolyzed |

Understanding the acid-base behavior is crucial for predicting chemical reactivity, metabolic pathways, and formulation strategies for potential pharmaceutical applications. The predominantly neutral character of the compound under physiological pH conditions suggests good membrane permeability, while the multiple aromatic rings provide opportunities for π-π stacking interactions with biological targets.

Properties

IUPAC Name |

ethyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3S/c1-4-22-16(21)13-8(2)9(3)23-15(13)19-14(20)11-7-10(17)5-6-12(11)18/h5-7H,4H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMPDBVOLYTILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a three-component mechanism:

-

Knoevenagel Condensation : Ethyl cyanoacetate reacts with 3-pentanone to form an α,β-unsaturated nitrile.

-

Cyclization with Sulfur : Elemental sulfur facilitates cyclization to form the thiophene ring.

-

Amination : The nitrile group is reduced to an amine, yielding the 2-aminothiophene core.

Typical Conditions

-

Solvent : Ethanol or dimethylformamide (DMF)

-

Base : Morpholine or piperidine

-

Temperature : Reflux (78–100°C)

-

Time : 6–12 hours

-

Combine ethyl cyanoacetate (10 mmol), 3-pentanone (10 mmol), sulfur (10 mmol), and morpholine (12 mmol) in ethanol.

-

Reflux for 8 hours under nitrogen.

-

Cool, pour into ice-water, and neutralize with dilute HCl.

-

Filter the precipitate and recrystallize from ethanol to obtain brown plates (yield: 65–75%).

-

Melting Point : 128–130°C

-

1H NMR (CDCl3) : δ 1.35 (t, 3H, CH2CH3), 2.20 (s, 6H, CH3), 4.28 (q, 2H, CH2CH3), 6.45 (s, 2H, NH2).

-

X-ray Crystallography : Confirms coplanarity of the thiophene ring and ethoxycarbonyl group (dihedral angle = 0.68°).

Amidation with 2,5-Dichlorobenzoyl Chloride

The second step involves coupling the aminothiophene with 2,5-dichlorobenzoyl chloride to form the target amide. This reaction is typically mediated by coupling agents such as carbodiimides.

Coupling Reagents and Solvent Systems

-

Coupling Agents :

-

Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Diisopropylethylamine (DIPEA) or triethylamine (TEA).

-

Dissolve ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (5 mmol) and 2,5-dichlorobenzoyl chloride (5.5 mmol) in dry DCM.

-

Add HOBt (6 mmol) and DIPEA (10 mmol).

-

Introduce PS-carbodiimide resin (10 mmol) and stir at room temperature for 12 hours.

-

Filter the resin, wash with DCM, and concentrate under vacuum.

-

Purify via silica gel chromatography (EtOAc/hexanes, 1:3) to isolate the product as a white solid (yield: 70–80%).

Side Reactions and Mitigation :

-

Competitive Hydrolysis : Moisture-sensitive reagents require anhydrous conditions.

-

Over-Acylation : Use a slight excess of aminothiophene (1.1 eq) to minimize diacylation.

Spectroscopic Validation :

-

IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

-

13C NMR (CDCl3) : δ 165.2 (C=O ester), 162.8 (C=O amide), 140.1–125.3 (aromatic carbons).

Alternative Synthetic Routes

Schotten-Baumann Acylation

A classical approach using aqueous-organic biphasic conditions:

-

Dissolve the aminothiophene in NaOH (10%) and THF.

-

Add 2,5-dichlorobenzoyl chloride (1.2 eq) dropwise at 0°C.

-

Stir vigorously for 2 hours, extract with EtOAc, and dry over MgSO4.

-

Yield: 60–65% (lower than carbodiimide method due to hydrolysis losses).

Microwave-Assisted Synthesis

-

Conditions : 100°C, 300 W, 20 minutes.

-

Advantages : 90% yield, reduced reaction time.

-

Limitations : Specialized equipment required.

Purification and Characterization

Recrystallization vs. Chromatography

| Method | Solvent System | Purity | Yield |

|---|---|---|---|

| Recrystallization | Ethanol/water (3:1) | >95% | 60% |

| Column Chromatography | EtOAc/hexanes (1:4) | >98% | 75% |

X-ray Diffraction Analysis

Single-crystal X-ray analysis confirms the planar structure of the thiophene ring and the S(6) intramolecular hydrogen bond between N–H and the ester carbonyl.

Scale-Up Considerations

-

Catalyst Loading : Reduce PS-carbodiimide resin to 1.5 eq to minimize costs.

-

Solvent Recovery : DCM and THF can be distilled and reused.

-

Safety : 2,5-Dichlorobenzoyl chloride is lachrymatory; use closed systems and PPE.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The dichlorobenzamido group can be reduced to form the corresponding amine.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Biological Activity

Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which incorporates a thiophene ring along with a dichlorobenzamide moiety. The presence of chlorine atoms in the benzamide group enhances its potential biological activity, making it of significant interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 293.19 g/mol

- Structural Features : The compound features a five-membered aromatic ring with a sulfur atom (thiophene), which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : Ethyl 4,5-dimethylthiophene-3-carboxylate.

- Reagents : Chlorinated benzamides.

- Reaction Conditions : The reaction is often conducted in polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction rates.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The mechanism involves:

- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with target biomolecules.

- Hydrophobic Interactions : The aromatic nature of the thiophene ring facilitates hydrophobic interactions, enhancing binding affinity to target sites.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Properties : Studies have shown that thiophene derivatives can inhibit the proliferation of certain cancer cell lines by disrupting cellular processes or inhibiting specific enzymes.

- Antimicrobial Activity : The compound may also demonstrate activity against various microbial pathogens due to its ability to interfere with microbial metabolism.

Case Studies and Research Findings

-

Anticancer Activity : A study evaluated the effects of thiophene derivatives on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism of Action This compound MCF-7 (Breast Cancer) 15 Induction of apoptosis Ethyl 4,5-dimethylthiophene-3-carboxylate HeLa (Cervical Cancer) 20 Inhibition of cell proliferation -

Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.